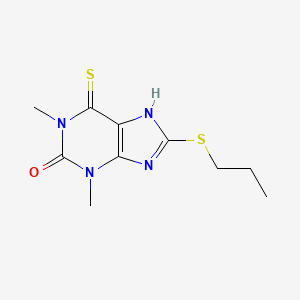

Theophylline, 8-propylthio-6-thio-

Description

Theophylline, 8-propylthio-6-thio-, is a xanthine derivative structurally modified at the 6- and 8-positions with sulfur-containing substituents. The substitution of a propylthio (C₃H₇S-) group at the 8-position and a thio (S-) group at the 6-position distinguishes it from the parent compound theophylline (1,3-dimethylxanthine). These modifications likely enhance lipophilicity and alter adenosine receptor binding or phosphodiesterase (PDE) inhibition profiles compared to other theophylline derivatives.

Properties

CAS No. |

6493-28-3 |

|---|---|

Molecular Formula |

C10H14N4OS2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-propylsulfanyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(15)14(3)8(6)16/h4-5H2,1-3H3,(H,11,12) |

InChI Key |

ZNLJVMLTVLQCCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theophylline, 8-propylthio-6-thio- involves several steps. One common method includes the reaction of theophylline with propylthiol and a sulfur source under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of theophylline, 8-propylthio-6-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield synthesis methods to ensure the efficient production of the compound. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-propylthio-6-thio- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio groups to thiols.

Substitution: The propylthio and thio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

Theophylline, 8-propylthio-6-thio- has a range of scientific research applications:

Chemistry: Used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.

Biology: Investigated for its potential effects on cellular processes and enzyme activities.

Medicine: Explored for its potential therapeutic effects, particularly in respiratory diseases.

Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .

Mechanism of Action

Theophylline, 8-propylthio-6-thio- exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).

Adenosine Receptor Blockade: Blocks adenosine receptors, reducing bronchoconstriction and inflammation.

Histone Deacetylase Activation: Activates histone deacetylase, which can reduce the expression of inflammatory genes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Theophylline, 8-propylthio-6-thio- with key analogs:

*Note: Molecular formula and weight for 8-propylthio-6-thio- are inferred from structural analogs in .

Pharmacological and Functional Differences

- However, this may reduce aqueous solubility, contrasting with Etophylline (7-hydroxyethyl substitution), which has higher water solubility due to its polar hydroxyethyl group . The 8-butylthio-6-thio analog (C₁₁H₁₆N₄OS₂) exhibits even greater lipophilicity than the propylthio variant, which may prolong metabolic half-life but reduce renal clearance .

- Receptor Binding and Enzyme Inhibition: Thio-substituted theophylline derivatives are hypothesized to exhibit stronger adenosine A₁/A₂ receptor antagonism than the parent compound, as sulfur atoms enhance electron-withdrawing effects. This contrasts with Etophylline, where the hydroxyethyl group may favor PDE inhibition over receptor binding .

Metabolic Stability :

- The propylthio group at the 8-position may reduce hepatic cytochrome P450-mediated metabolism (e.g., CYP1A2), a common pathway for theophylline clearance. This could mitigate drug-drug interactions compared to Etophylline, which retains theophylline’s metabolic vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.